molecular formula C15H13N B074966 9-Methyl-3-vinyl-9H-carbazole CAS No. 1486-08-4

9-Methyl-3-vinyl-9H-carbazole

Cat. No. B074966
CAS RN: 1486-08-4
M. Wt: 207.27 g/mol
InChI Key: YNTFCIUHPYUCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-3-vinyl-9H-carbazole (MVK) is a heterocyclic organic compound that belongs to the carbazole family. It is a yellow crystalline solid that is used in various scientific research applications. MVK has been found to possess unique biochemical and physiological effects, making it a promising compound for future research.

Mechanism Of Action

The mechanism of action of 9-Methyl-3-vinyl-9H-carbazole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 9-Methyl-3-vinyl-9H-carbazole has also been found to inhibit the production of pro-inflammatory cytokines and nitric oxide, thereby reducing inflammation.

Biochemical And Physiological Effects

9-Methyl-3-vinyl-9H-carbazole has been found to possess unique biochemical and physiological effects. It has been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. 9-Methyl-3-vinyl-9H-carbazole has also been found to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes. In addition, 9-Methyl-3-vinyl-9H-carbazole has been found to increase the expression of heat shock proteins, which are involved in cellular stress response.

Advantages And Limitations For Lab Experiments

9-Methyl-3-vinyl-9H-carbazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 9-Methyl-3-vinyl-9H-carbazole is also soluble in common organic solvents, making it easy to handle in the lab. However, 9-Methyl-3-vinyl-9H-carbazole has some limitations for lab experiments. It is a toxic compound that requires careful handling. In addition, the mechanism of action of 9-Methyl-3-vinyl-9H-carbazole is not fully understood, which limits its use in certain experiments.

Future Directions

There are several future directions for the research on 9-Methyl-3-vinyl-9H-carbazole. One direction is to investigate the potential of 9-Methyl-3-vinyl-9H-carbazole as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the mechanism of action of 9-Methyl-3-vinyl-9H-carbazole in more detail. This could lead to the development of new drugs that target specific pathways involved in cancer and inflammation. Finally, the use of 9-Methyl-3-vinyl-9H-carbazole in the synthesis of OLEDs and as a fluorescent probe for the detection of metal ions could be further explored to improve their efficiency and sensitivity.
Conclusion:
In conclusion, 9-Methyl-3-vinyl-9H-carbazole is a promising compound for scientific research. It possesses unique biochemical and physiological effects and has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. The synthesis of 9-Methyl-3-vinyl-9H-carbazole is relatively easy, and it has several advantages for lab experiments. Future research on 9-Methyl-3-vinyl-9H-carbazole could lead to the development of new drugs for cancer and inflammatory diseases and improve the efficiency and sensitivity of OLEDs and fluorescent probes.

Synthesis Methods

9-Methyl-3-vinyl-9H-carbazole can be synthesized using various methods. The most common method involves the reaction of 9H-carbazole with acetic anhydride and zinc chloride in the presence of a Lewis acid catalyst. This method yields 9-Methyl-3-vinyl-9H-carbazole as a yellow crystalline solid with a yield of approximately 70%.

Scientific Research Applications

9-Methyl-3-vinyl-9H-carbazole has been used in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. 9-Methyl-3-vinyl-9H-carbazole has also been used in the synthesis of organic light-emitting diodes (OLEDs) and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

1486-08-4

Product Name

9-Methyl-3-vinyl-9H-carbazole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-ethenyl-9-methylcarbazole

InChI

InChI=1S/C15H13N/c1-3-11-8-9-15-13(10-11)12-6-4-5-7-14(12)16(15)2/h3-10H,1H2,2H3

InChI Key

YNTFCIUHPYUCDD-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31

synonyms

9-METHYL-3-VINYL-9H-CARBAZOLE

Origin of Product

United States

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